molecular formula C14H10ClF3N2O5 B13419562 4-Desfluoro-4-hydroxy Flufenpyr

4-Desfluoro-4-hydroxy Flufenpyr

Cat. No.: B13419562
M. Wt: 378.69 g/mol
InChI Key: PAPLOHKDQNDMMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desfluoro-4-hydroxy Flufenpyr involves multiple steps, typically starting with the preparation of the pyridazinyl intermediate. The key steps include:

    Formation of the Pyridazinyl Intermediate: This involves the reaction of a suitable precursor with hydrazine hydrate under reflux conditions.

    Introduction of the Trifluoromethyl Group: This step is achieved using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Desfluoro-4-hydroxy Flufenpyr undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Desfluoro-4-hydroxy Flufenpyr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Desfluoro-4-hydroxy Flufenpyr involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

4-Desfluoro-4-hydroxy Flufenpyr can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H10ClF3N2O5

Molecular Weight

378.69 g/mol

IUPAC Name

2-[2-chloro-4-hydroxy-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetic acid

InChI

InChI=1S/C14H10ClF3N2O5/c1-6-7(14(16,17)18)4-19-20(13(6)24)9-3-11(25-5-12(22)23)8(15)2-10(9)21/h2-4,21H,5H2,1H3,(H,22,23)

InChI Key

PAPLOHKDQNDMMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2O)Cl)OCC(=O)O)C(F)(F)F

Origin of Product

United States

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